molecular formula C16H17N5O B6008289 2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one

2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one

Cat. No.: B6008289
M. Wt: 295.34 g/mol
InChI Key: FMEQXWISDGUMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one is a heterocyclic compound that features a quinazoline and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one typically involves the condensation of 4-methylquinazoline derivatives with pyrimidine precursors under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .

Scientific Research Applications

2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one is unique due to its dual ring system, which provides a versatile scaffold for chemical modifications and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research .

Properties

IUPAC Name

2-[(4-methylquinazolin-2-yl)amino]-4-propyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-3-6-11-9-14(22)20-16(18-11)21-15-17-10(2)12-7-4-5-8-13(12)19-15/h4-5,7-9H,3,6H2,1-2H3,(H2,17,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEQXWISDGUMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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